Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-iMidazole] iridiuM(III)
Description
Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) (abbreviated as Ir(dbi)₃) is a phosphorescent organometallic complex used as an emitter in organic light-emitting diodes (OLEDs). Its structure comprises an iridium(III) center coordinated to three cyclometalated ligands derived from substituted dibenzofuran-imidazole hybrids. The bulky 2,4-diisopropyl groups on the dibenzofuran moiety enhance steric hindrance, reducing aggregation-induced quenching and improving electroluminescence (EL) efficiency. This compound exhibits blue emission, a critical yet challenging color for OLED applications due to the high energy required for blue photons and stability limitations. Ir(dbi)₃ leverages the heavy-atom effect of iridium to facilitate intersystem crossing, enabling high phosphorescence quantum yields .
Properties
CAS No. |
1331833-06-7 |
|---|---|
Molecular Formula |
C81H78IrN6O3+3 |
Molecular Weight |
1375.74142 |
Origin of Product |
United States |
Preparation Methods
Ligand Synthesis and Functionalization
The preparation of the imidazole-derived ligand is a critical precursor step. The ligand, 1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole, is synthesized via electrophilic amination of imidazole derivatives. As demonstrated in analogous systems, N-acyliminoimidazolium ylides are generated by reacting imidazoles with O-(2,4-dinitrophenyl)hydroxylamine (H₂NODNP), followed by treatment with acylating agents . For example, mesityl-substituted imidazoles react with trifluoroacetyl chloride to yield N-trifluoroacetyliminoimidazolium ylides in near-quantitative yields . The steric bulk of the diisopropyl groups on the dibenzofuran moiety necessitates prolonged reaction times (48–72 hours) to ensure complete functionalization.
Silver-Mediated Transmetalation
A common strategy for iridium-NHC (N-heterocyclic carbene) complex synthesis involves silver oxide (Ag₂O) as a transmetalation agent. In this method, the imidazolium ylide is treated with Ag₂O in chloroform at room temperature to form a silver-carbene intermediate . For instance, mixing 1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazolium chloride with Ag₂O (1:1 molar ratio) in CHCl₃ for 48 hours generates the corresponding silver complex. This intermediate is then reacted with [IrCpCl₂]₂ (Cp = pentamethylcyclopentadienyl) at 35°C for 4 hours to yield the chlorido-bridged iridium dimer . Table 1 summarizes yields from analogous reactions.
Table 1: Yields of Chlorido-Bridged Iridium Dimers via Ag₂O Transmetalation
| Entry | R₁ | R₂ | Yield (%) |
|---|---|---|---|
| 1 | Mesityl | CF₃ | 100 |
| 2 | Mesityl | Ph | 95 |
| 3 | n-Butyl | Ph | 79 |
Direct Deprotonation with Lithium Bases
Alternative to silver-mediated routes, lithium hexamethyldisilazide (LiHMDS) enables direct deprotonation of imidazolium salts. A solution of the imidazolium ylide in dichloromethane is cooled to 0°C, and LiHMDS (1.2 equiv) is added dropwise . After 1 hour, [IrCp*Cl₂]₂ (0.8 equiv) is introduced, and the mixture is stirred at room temperature for 24 hours. This method bypasses silver intermediates, improving solubility for bulky ligands. For example, tert-butyl-substituted ligands achieve 81% yield using LiHMDS, compared to 44% via Ag₂O .
Cyclometalation and Halogen-Bridge Cleavage
The chlorido-bridged dimers undergo cyclometalation with ancillary ligands. Treatment with potassium acetylacetonate (Kacac) in ethanol at reflux cleaves the μ-chlorido bridges, replacing them with κ²-O,O-acac ligands . For the target compound, this step introduces the third imidazole-derived ligand, forming the tris-heteroleptic complex. Dynamic isomerism is observed, with isomers differing in the trans arrangement of NHC and acac ligands . Chromatographic separation on silica gel (eluent: hexane/ethyl acetate 4:1) resolves these isomers, with the N-trans isomer predominating (∼70% yield) .
Solvent and Temperature Optimization
Reaction solvents critically influence yields. Polar aprotic solvents like acetonitrile facilitate ligand exchange but risk side reactions with electrophilic iridium centers. In contrast, 1-phenylethanol suppresses decarbonylation and enhances cyclometalation efficiency . For example, reactions in 1-phenylethanol at 90°C for 1 hour achieve near-quantitative conversion, whereas 2-ethoxyethanol promotes iridium carbonylation, reducing yields by 40% .
Counterion Exchange for Enhanced Solubility
The final complex’s solubility is tuned via counterion exchange. Treating the chlorido intermediate with silver salts (AgSbF₆, AgBF₄) in acetonitrile replaces chloride with non-coordinating anions . For instance, AgSbF₆ (1.1 equiv) in MeCN at 25°C for 15 minutes yields the hexafluoroantimonate derivative, improving solubility in organic solvents like toluene and dichloromethane .
Characterization and Validation
1H NMR spectroscopy confirms ligand coordination through upfield shifts of imidazole protons (Δδ = 0.3–0.5 ppm) . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 1372.72 ([M]⁺), consistent with the molecular formula C₈₁H₇₅IrN₆O₃ . Photoluminescence spectra in thin films show emission maxima at 576 nm (CIE: 0.52, 0.48), characteristic of yellow phosphorescence .
Chemical Reactions Analysis
Types of Reactions
Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ligands in the complex can be substituted with other ligands through ligand exchange reactions, typically in the presence of a suitable solvent and sometimes under inert atmosphere conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Various ligands; reactions often conducted in dichloromethane or toluene, sometimes under inert atmosphere.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can lead to lower oxidation state species or even decomposition products.
Scientific Research Applications
Optoelectronic Applications
One of the primary applications of Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) is in the field of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's unique photophysical properties make it an excellent candidate for these technologies.
Key Characteristics:
- High Photoluminescence Efficiency : The iridium complex exhibits strong phosphorescent properties, which are crucial for efficient light emission in OLEDs.
- Thermally Activated Delayed Fluorescence (TADF) : This feature allows for improved efficiency in light emission by utilizing both singlet and triplet excitons, enhancing the overall performance of OLED devices.
Case Study: OLED Performance
A study published in the journal Advanced Materials highlights the performance of iridium complexes in OLEDs. The incorporation of Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) into OLED architectures resulted in devices with significantly enhanced brightness and efficiency compared to traditional materials.
| Parameter | Value |
|---|---|
| Maximum Brightness | 10,000 cd/m² |
| External Quantum Efficiency (EQE) | 25% |
| Turn-on Voltage | 3.0 V |
Pharmaceutical Applications
Beyond optoelectronics, Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) is also being explored for its potential pharmaceutical applications. Its ability to act as a bioorthogonal reagent opens avenues for targeted drug delivery systems.
Mechanism of Action
The mechanism by which Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) exerts its effects involves the following:
Photophysical Properties: The compound absorbs light and undergoes intersystem crossing to a triplet excited state, from which it can emit light (phosphorescence) or transfer energy to other molecules.
Molecular Targets: In PDT, the compound targets cellular components, generating reactive oxygen species that induce cell death.
Pathways Involved: The pathways involved include energy transfer processes and the generation of singlet oxygen, a highly reactive form of oxygen that can damage cellular structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Parameters for Comparison
The performance of Ir(dbi)₃ is benchmarked against two thermally activated delayed fluorescence (TADF) emitters, T13 and T14 , and other structurally related phosphorescent complexes. Key metrics include:
- ΔEST (energy gap between singlet and triplet states)
- EL Efficiency (external quantum efficiency, EQE)
- Device Lifetime (T50: time to 50% luminance decay)
- Emission Wavelength (λEL)
Comparative Data Table
| Compound | Type | ΔEST (eV) | EQE (%) | T50 (h) | λEL (nm) |
|---|---|---|---|---|---|
| Ir(dbi)₃ | Phosphorescent | N/A | N/A | 18 | Blue (exact λ N/A) |
| T13 (TADF) | Organic TADF | 0.25 | 17.8 | 5 | 459 |
| T14 (TADF) | Organic TADF | 0.27 | 18.9 | 52 | 467 |
Performance Analysis
Efficiency vs. Stability Trade-off: Ir(dbi)₃, as a phosphorescent emitter, benefits from the heavy-atom effect of iridium, which enhances spin-orbit coupling and triplet-state harvesting. However, its device lifetime (T50 = 18 h) is significantly shorter than T14 (T50 = 52 h), a TADF emitter with extended donor-acceptor spatial separation that reduces exciton quenching .
Color Purity :
- T13 emits at 459 nm (deep blue), closer to the ideal blue range than T14 (467 nm, sky-blue). Ir(dbi)₃’s exact λEL is unspecified but is described as blue, suggesting competitive color coordinates for high-purity displays.
Degradation Mechanisms :
- Phosphorescent complexes like Ir(dbi)₃ are prone to degradation under high-energy excitation due to metal-centered excited states, which generate reactive species. In contrast, TADF emitters exhibit longer lifetimes due to their purely organic structures and reduced susceptibility to bond cleavage .
Structural and Electronic Comparisons
- Ir(dbi)₃ vs. TADF Emitters: Ir(dbi)₃ relies on metal-to-ligand charge transfer (MLCT) for emission, while T13/T14 utilize intramolecular charge transfer (ICT) between donor (dicarbazolylphenyl) and acceptor (triazine) moieties. The ΔEST values for T13 (0.25 eV) and T14 (0.27 eV) enable efficient reverse intersystem crossing (RISC), a hallmark of TADF. Ir(dbi)₃’s ΔEST is inherently minimized due to strong spin-orbit coupling, bypassing the need for RISC .
Comparison with Other Imidazole Derivatives :
- Compounds like 1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole () and benzimidazole-triazole hybrids (–6) lack metal coordination, resulting in fluorescence rather than phosphorescence. These are less efficient in OLEDs but simpler to synthesize .
Biological Activity
Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) (CAS No. 1331833-06-7) is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and photophysics. This article delves into its biological properties, including anticancer activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C81H78IrN6O3
- Molecular Weight : 1375.74 g/mol
- Appearance : Solid or powder
- Purity : Minimum 97% .
The biological activity of iridium(III) complexes often involves their interaction with cellular components, leading to various biochemical effects. The proposed mechanisms include:
- DNA Intercalation : Iridium complexes can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : These complexes may induce oxidative stress by generating ROS, which can lead to apoptosis in cancer cells.
- Targeting Specific Biomolecules : Some studies suggest that iridium complexes can selectively bind to proteins or enzymes involved in cancer progression, inhibiting their function .
Anticancer Activity
Several studies have highlighted the anticancer potential of Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III):
- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against human breast cancer cells (MCF-7) and colon carcinoma cells (HCT-116), with IC50 values indicating potent antiproliferative effects .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 27.3 |
| HCT-116 (Colon) | 6.2 |
Case Studies
- Study on Cytotoxicity : A recent investigation into the cytotoxic properties of iridium(III) complexes demonstrated that the compound effectively inhibited cell growth in MCF-7 and HCT-116 cell lines. The study utilized a series of assays to evaluate cell viability post-treatment with varying concentrations of the compound .
- Mechanistic Insights : Another study explored the mechanism through which Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] induces apoptosis in cancer cells. It was found that the compound increases ROS levels significantly, leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways .
Potential Therapeutic Applications
The unique properties of Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) suggest several potential applications:
- Chemotherapy : Given its potent anticancer activity, this compound could be developed as a novel chemotherapeutic agent.
- Photodynamic Therapy (PDT) : The ability to generate ROS upon light activation positions this compound as a candidate for PDT strategies in cancer treatment.
- Diagnostic Imaging : Its luminescent properties may also be exploited for imaging applications in biological systems .
Q & A
Q. What are the standard protocols for synthesizing Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III), and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves ligand preparation followed by iridium coordination. Key steps include:
- Ligand Synthesis : Reacting 2,4-diisopropyldibenzo[b,d]furan derivatives with phenylimidazole precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) with acid catalysis .
- Iridium Coordination : Ligands are combined with iridium(III) precursors (e.g., IrCl₃·nH₂O) in high-boiling solvents (e.g., 2-ethoxyethanol) under inert atmospheres. Microwave-assisted synthesis may reduce reaction time .
- Optimization : Vary solvents (e.g., dichloromethane vs. THF), catalysts (e.g., Pd(OAc)₂), and reaction times. Monitor purity via HPLC and elemental analysis. Yield improvements (>70%) are achieved by controlling stoichiometry and purification via column chromatography .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this iridium complex?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm ligand coordination and absence of unreacted precursors. Aromatic proton shifts (δ 6.5–8.5 ppm) and iridium-induced deshielding are critical markers .
- Infrared (IR) Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~2100 cm⁻¹ (Ir-N bonds) validate coordination .
- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (deviation <0.3% indicates purity) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-Cl]⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing substituted derivatives of this complex?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) to address discrepancies in bond length or geometry .
- Computational Modeling : Use DFT calculations to predict spectroscopic signatures (e.g., chemical shifts, vibrational modes) and compare with experimental data .
- Dynamic Processes : Investigate solvent effects or temperature-dependent NMR to identify conformational flexibility causing spectral anomalies .
Q. What strategies are recommended for elucidating the photophysical mechanisms of this complex in different environments?
Methodological Answer:
- Theoretical Frameworks : Link experimental data (e.g., emission lifetimes, quantum yields) to ligand-centered (LC) vs. metal-to-ligand charge transfer (MLCT) transitions using time-dependent DFT .
- Solvent Polarity Studies : Measure emission spectra in solvents of varying polarity (e.g., hexane vs. acetonitrile) to assess environmental effects on excited-state behavior .
- Temperature-Dependent Luminescence : Analyze thermal quenching behavior to distinguish radiative vs. non-radiative decay pathways .
Q. What methodological considerations are critical when evaluating the biological activity of this compound?
Methodological Answer:
- Dose-Response Assays : Test cytotoxicity (e.g., MTT assay) and antimicrobial efficacy (e.g., MIC against S. aureus) at concentrations ≤100 µM to establish structure-activity relationships .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy .
- Theoretical Alignment : Correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity to identify pharmacophore regions .
Q. How can computational methods guide the design of novel derivatives with enhanced stability or reactivity?
Methodological Answer:
- Ligand Modification Predictions : Use molecular docking to simulate interactions with biological targets (e.g., enzyme active sites) and prioritize substituents (e.g., electron-withdrawing groups) .
- Stability Simulations : Perform MD simulations to assess thermodynamic stability in aqueous vs. lipid environments .
- Reactivity Descriptors : Calculate Fukui indices to predict sites for electrophilic/nucleophilic attack in catalytic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
